molecular formula C17H26N2O4S2 B2926932 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941900-41-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No.: B2926932
CAS No.: 941900-41-0
M. Wt: 386.53
InChI Key: UDQVWVFRIZITOW-UHFFFAOYSA-N
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Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with ethylsulfonyl and cyclohexanesulfonamide groups. Sulfonamide moieties are well-documented in medicinal chemistry for their roles in enzyme inhibition and antimicrobial activity, suggesting possible therapeutic applications for this compound.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQVWVFRIZITOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide generally involves multi-step organic reactions. A common route could be:

  • Formation of the tetrahydroquinoline ring: : Cyclization of appropriate starting materials under acidic or basic conditions.

  • Introduction of the ethylsulfonyl group: : Substitution reactions involving ethylsulfonyl chlorides or similar reagents.

  • Attachment of the cyclohexanesulfonamide: : Coupling reactions facilitated by catalysts or specific solvents.

Industrial Production Methods

In an industrial setting, the synthesis might involve optimized conditions for higher yield and purity. Techniques such as continuous flow chemistry, automated reactors, and greener solvents could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group, potentially forming sulfoxides or sulfones.

  • Reduction: : The reduction reactions might target the sulfonyl group or the quinoline ring, leading to various reduced products.

  • Substitution: : Both electrophilic and nucleophilic substitutions are feasible, depending on the reacting species and conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Reduced quinolines: from reduction.

  • Substituted derivatives: at the quinoline or cyclohexane ring from substitution reactions.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide finds applications in several research areas:

  • Chemistry: : Investigated for its unique reactivity and potential as a synthetic intermediate.

  • Biology: : Explored as a potential bioactive molecule, possibly influencing enzymatic pathways or receptor interactions.

  • Medicine: : Evaluated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Considered for material science applications due to its structural properties, potentially in polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exerts its effects varies with its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and quinoline groups are known to bind to active sites or alter protein conformations, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N-(1-(Ethylsulfonyl)-1,2,3,4-THQ-6-yl)Cyclohexanesulfonamide C₁₇H₂₃N₂O₄S₂ 407.5 (estimated) Ethylsulfonyl, Cyclohexanesulfonamide Not Provided
3-Chloro-N-(1-(ethylsulfonyl)-1,2,3,4-THQ-6-yl)-4-fluorobenzenesulfonamide C₁₇H₁₈ClFN₂O₄S₂ 432.9 Ethylsulfonyl, Chloro, Fluoro, Benzenesulfonamide 1021117-21-4
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 Methyl 91-61-2

Key Observations :

  • The target compound shares the ethylsulfonyl-tetrahydroquinoline core with the halogenated analog in but differs in the sulfonamide substituent (cyclohexane vs. chloro-fluoro benzene). This substitution likely increases steric bulk and reduces polarity compared to the halogenated analog .
  • Compared to 6-methyl-1,2,3,4-tetrahydroquinoline, the addition of sulfonamide groups significantly elevates molecular weight (>400 vs. 147.22), which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Functional Group Analysis and Reactivity

Sulfonamide Groups

In contrast, the methyl group in 6-methyl-1,2,3,4-tetrahydroquinoline () is electron-donating, which could increase susceptibility to electrophilic substitution reactions .

Halogenation Effects

The chloro-fluoro-benzenesulfonamide analog () demonstrates how halogenation can modulate electronic properties and binding affinity to biological targets. The absence of halogens in the target compound may reduce lipophilicity but improve solubility in aqueous environments .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by a tetrahydroquinoline core, which is known for its biological activity. The presence of ethylsulfonyl and cyclohexanesulfonamide groups enhances its reactivity and potential as a pharmaceutical agent. Its molecular formula is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}, with a molecular weight of approximately 408.53 g/mol .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. LOX inhibition may lead to therapeutic effects in conditions such as fibrosis and cancer metastasis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, indicating a broad spectrum of biological applications.

Case Studies

  • Anti-inflammatory Activity : In experimental models, compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) have shown significant anti-inflammatory effects. For instance, derivatives were tested using the carrageenan-induced rat paw edema model, demonstrating varying degrees of inhibition against inflammation .
  • Antimicrobial Testing : The compound's antimicrobial properties were evaluated against various bacterial strains. Results indicated moderate to strong activity, suggesting potential use in treating bacterial infections.

Data Tables

Study Compound Tested Activity Inhibition (%)
1N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)Anti-inflammatory58.24 (after 3h)
2Similar derivativesAntimicrobialModerate activity

Comparative Analysis

The following table compares N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) with related compounds in terms of their structural features and biological activities:

Compound Name Structural Features Biological Activity
N-(1-methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylMethylsulfonyl groupModerate anti-inflammatory
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)Ethylthio groupAntimicrobial properties

Q & A

Q. What are the key synthetic strategies for preparing sulfonamide-functionalized tetrahydroquinoline derivatives?

The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group transformations. For example:

  • Cyclization : Tetrahydroquinoline cores are synthesized via reduction of dihydroquinolones (e.g., using LiAlH₄ in THF) .
  • Sulfonylation : Introducing sulfonamide groups often employs sulfonyl chlorides under basic conditions (e.g., pyridine or DMAP as catalysts) .
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., petroleum ether/ethyl acetate) are standard for isolating high-purity products (>95% HPLC) .

Example Reaction Table

StepReagents/ConditionsYieldCharacterizationReference
CyclizationLiAlH₄, THF, 0°C to RT68–72%¹H NMR, MS
SulfonylationBenzenesulfonyl chloride, DMAP, pyridine60–70%HPLC, ¹H NMR

Q. How is structural integrity confirmed post-synthesis?

  • ¹H NMR/MS : Used to verify molecular structure and purity. For instance, tetrahydroquinoline derivatives show characteristic aromatic protons (δ 6.5–7.5 ppm) and sulfonamide NH signals (δ 8.0–10.0 ppm) .
  • HPLC : Purity >95% is critical for biological assays; methods use C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can researchers evaluate nitric oxide synthase (NOS) inhibitory activity?

  • Assay Design : Use recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells.
  • Radioactive Method : Measure L-[³H]citrulline formation from L-[³H]arginine. Inhibitory potency (IC₅₀) is calculated via dose-response curves .
  • Selectivity : Advanced analogs achieve >100-fold selectivity for nNOS over eNOS/iNOS by optimizing substituents (e.g., ethylsulfonyl groups enhance hydrophobic interactions) .

Q. What strategies resolve stereochemical uncertainties in tetrahydroquinoline derivatives?

  • X-ray Crystallography : Determines absolute configuration. For example, dihedral angles between tetrahydroquinoline and sulfonamide groups confirm cis/trans dispositions .
  • NMR Analysis : NOESY correlations identify axial/equatorial substituents in rigid cyclohexane systems .

Q. How are structure-activity relationships (SAR) optimized for NOS inhibition?

  • Lead Optimization :
  • Substituent Variation : Ethylsulfonyl groups improve nNOS binding via hydrophobic pockets.
  • Scaffold Modifications : Cyclohexanesulfonamide enhances metabolic stability compared to thiophene analogs .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in nNOS active sites. Validation includes mutagenesis (e.g., Trp409Ala reduces inhibitor affinity) .

Data Contradiction Analysis

Q. How should researchers address low synthetic yields in sulfonamide formation?

  • Root Cause : Competing side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Mitigation :
  • Use anhydrous solvents (e.g., dry CH₂Cl₂).
  • Optimize stoichiometry (1.1–1.2 eq sulfonyl chloride per amine) .
    • Case Study : Compound 30 (6% yield) vs. 31 (69% yield) highlights the impact of fluorine substituents on reaction efficiency .

Q. Why might in vitro enzyme inhibition data conflict with cellular assays?

  • Permeability Issues : Poor cellular uptake (e.g., logP >5 reduces membrane penetration).
  • Metabolic Instability : Cyclohexanesulfonamide derivatives may undergo CYP450-mediated oxidation. Solutions include prodrug strategies or PEGylation .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray (definitive) with NOESY (practical) for cost-effective confirmation .
  • Enzyme Assays : Include positive controls (e.g., L-NMMA for NOS) to validate assay conditions .

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